Vinylsulfonic acid

Description

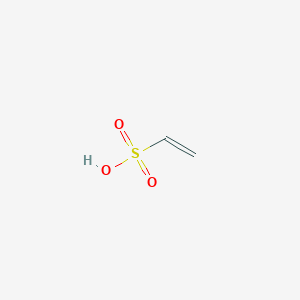

Structure

3D Structure

Properties

IUPAC Name |

ethenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O3S/c1-2-6(3,4)5/h2H,1H2,(H,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLVXSWCKKBEXTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26101-52-0, 3039-83-6 (hydrochloride salt) | |

| Record name | Poly(vinylsulfonic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26101-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2047018 | |

| Record name | Ethenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184-84-5 | |

| Record name | Vinylsulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1184-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinylsulfonic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04359 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINYLSULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GJ6489R1WE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Vinylsulfonic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of vinylsulfonic acid (VSA), a pivotal organosulfur compound. This document details its chemical identity, physical and chemical properties, synthesis methodologies, and its polymerization into poly(this compound) (PVSA). The content is structured to serve as a practical resource for professionals in research and development.

Core Concepts: Chemical Formula and Structure

This compound, systematically named ethenesulfonic acid, is the simplest unsaturated sulfonic acid.[1][2] Its chemical formula is C₂H₄O₃S .[1][2] The structure features a vinyl group directly attached to a sulfonic acid functional group, a combination that imparts high reactivity to the molecule.[1][2]

The key structural identifiers for this compound are:

The presence of the C=C double bond makes it a reactive monomer for polymerization, leading to the formation of polythis compound.[1] The sulfonic acid group confers strong acidic properties and high water solubility.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its sodium salt.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Weight | 108.11 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 128 °C (at 1.29 hPa) |

| Density | 1.3921 g/cm³ (at 25 °C) |

| Solubility | Highly soluble in water |

Table 2: Identifiers for this compound and its Sodium Salt

| Identifier | This compound | Sodium Vinylsulfonate |

| CAS Number | 1184-84-5 | 3039-83-6 |

| PubChem CID | 62474 | 23665719 |

| UNII | GJ6489R1WE | F7K3L38Z7B |

Experimental Protocols

Synthesis of this compound via Alkaline Hydrolysis of Carbyl Sulfate (B86663)

This is the primary industrial method for producing this compound.[1] The process involves two main stages: the alkaline hydrolysis of carbyl sulfate and the subsequent acidification to yield the free acid.

Stage 1: Alkaline Hydrolysis of Carbyl Sulfate

-

Reaction Setup: A stirred-tank reactor equipped with cooling and pH control is required.

-

Initial Charge: An aqueous solution of a base, such as calcium hydroxide (B78521) or sodium hydroxide, is charged into the reactor.

-

Carbyl Sulfate Addition: Carbyl sulfate is added to the basic solution at a controlled rate.

-

Temperature and pH Control: The reaction is highly exothermic (reaction enthalpy: -1,675 kJ/kg), and the temperature must be maintained between 30-50°C.[1] The pH of the reaction mixture should be kept between 9 and 12.[1]

-

Heating: After the addition of carbyl sulfate is complete, the reaction mixture is heated to 70-150°C to ensure complete conversion to the vinyl sulfonate salt.

-

Isolation of Vinyl Sulfonate Salt: The resulting solution contains the corresponding salt of this compound (e.g., calcium vinyl sulfonate or sodium vinyl sulfonate).

Stage 2: Acidification to this compound

-

Acidification: The solution of the vinyl sulfonate salt is cooled to 0-8°C.

-

Acid Addition: A strong acid, typically sulfuric acid, is added to the cooled solution.

-

Precipitation: In the case of using calcium hydroxide in the first stage, the addition of sulfuric acid leads to the precipitation of poorly soluble calcium sulfate.

-

Filtration: The precipitated salt is removed by filtration, yielding an aqueous solution of this compound.

-

Purification: The resulting this compound can be further purified by thin-film distillation.

Synthesis of Poly(this compound) via Free Radical Polymerization

Poly(this compound) is synthesized through the free-radical polymerization of the this compound monomer.

-

Reaction Setup: A four-necked flask equipped with a mechanical stirrer, thermometer, condenser, and a nitrogen inlet is used.

-

Monomer Solution: this compound is dissolved in deionized water to create a monomer solution of the desired concentration.

-

Initiator: A radical initiator, such as 2,2′-azobis(2-methylpropanediamine) dihydrochloride, is added to the monomer solution.

-

Polymerization Conditions: The reaction mixture is heated to a specific temperature (e.g., 50°C) and stirred under a nitrogen atmosphere for a set period (e.g., 50 hours).

-

Precipitation: The resulting viscous polymer solution is slowly added to a stirred non-solvent, such as ethanol, to precipitate the poly(this compound).

-

Purification: The precipitated polymer is filtered, washed with the non-solvent to remove any unreacted monomer and initiator, and then dried under vacuum.

Characterization Methods

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: For ¹H and ¹³C NMR analysis, dissolve approximately 10-20 mg of the this compound or poly(this compound) sample in a suitable deuterated solvent, such as D₂O.

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

-

Typical Chemical Shifts (this compound): The vinyl protons typically appear in the range of δ 5.8–6.5 ppm. The sulfonic acid proton gives a broad peak, which can vary depending on the concentration and solvent.

-

Typical Chemical Shifts (Poly(this compound)): The polymer backbone protons appear as broad multiplets in the aliphatic region of the spectrum.

3.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For liquid samples like this compound, a thin film can be prepared between two KBr plates. For solid samples like poly(this compound), a KBr pellet can be prepared by mixing a small amount of the polymer with dry KBr powder and pressing it into a transparent disk.

-

Instrumentation: A standard FTIR spectrometer.

-

Key Vibrational Bands (Poly(this compound)):

-

Asymmetric and symmetric stretching of the S=O group in the sulfonic acid functionality are observed around 1288 cm⁻¹ and 1149 cm⁻¹, respectively.

-

Visualizations

Caption: Chemical structure of this compound.

Caption: Workflow for this compound synthesis.

References

Ethenesulfonic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the core physical, chemical, and analytical properties of ethenesulfonic acid, tailored for professionals in scientific research and pharmaceutical development.

Introduction

Ethenesulfonic acid, also known as vinylsulfonic acid, is an organosulfur compound with the chemical formula C₂H₄O₃S. It is a key building block in organic synthesis and polymer chemistry, and its derivatives are of significant interest in the pharmaceutical industry. This technical guide provides a detailed overview of the physical and chemical properties of ethenesulfonic acid, along with experimental protocols for its synthesis and analysis, and a discussion of its relevance in drug development.

Physical and Chemical Properties

Ethenesulfonic acid is a colorless liquid at room temperature.[1] It is soluble in water and possesses a strong acidic character.[2][3] The presence of the vinyl group makes it susceptible to polymerization. Key physical and chemical properties are summarized in the tables below.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₂H₄O₃S | [2] |

| Molecular Weight | 108.11 g/mol | [2] |

| Appearance | Colorless liquid | [2] |

| Density | 1.35 g/mL at 25 °C | [2] |

| Melting Point | -17 °C | [2] |

| Boiling Point | 122-123 °C at 0.01 mmHg | [2] |

| Solubility | Soluble in water | [2] |

Chemical Properties

| Property | Value | Reference |

| IUPAC Name | Ethenesulfonic acid | [2] |

| Synonyms | This compound, Ethylenesulfonic acid | [2] |

| pKa | -1.68 | [2] |

| Chemical Structure | CH₂=CHSO₃H | [2] |

Experimental Protocols

Synthesis of Ethenesulfonic Acid

Several methods for the synthesis of ethenesulfonic acid have been reported. One common laboratory-scale synthesis involves the sulfonation of ethyl iodide.[4]

Protocol: Synthesis from Ethyl Iodide [4]

-

Reaction: Boil 20 g of ethyl iodide under reflux with a solution of 20 g of crystallized ammonium (B1175870) sulfite (B76179) in 40 ml of water for 6 hours, or until the mixture becomes a single solution.

-

Ammonia (B1221849) Removal: Add 100 ml of water and boil the solution with 30 g of lead oxide until all ammonia is expelled. This forms the lead salt of ethylsulfonic acid and lead iodide.

-

Purification:

-

Cool the solution and filter to remove the lead iodide precipitate.

-

Pass hydrogen sulfide (B99878) gas through the filtrate until no more lead sulfide precipitates. This decomposes the lead salt of ethylsulfonic acid.

-

Filter off the lead sulfide.

-

Neutralize the filtrate by adding an excess (20 g) of barium carbonate.

-

Filter the solution to remove any remaining solids.

-

-

Isolation: Evaporate the filtrate containing barium ethanesulfonate (B1225610) to obtain the product.

Synthesis of Ethenesulfonic Acid from Ethyl Iodide.

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: For a typical ¹H NMR spectrum, dissolve 5-25 mg of ethenesulfonic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃).[5][6] For ¹³C NMR, a higher concentration of 50-100 mg is recommended.[5] The sample should be filtered through a glass wool plug into a 5 mm NMR tube to remove any particulate matter.[6] The final sample depth in the tube should be at least 4.5 cm.[6]

-

Data Acquisition:

-

Instrument: A standard NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

-

¹³C NMR: Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are required. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.

-

3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a small drop of ethenesulfonic acid between two KBr or NaCl plates to form a thin film.[7]

-

Solution: Prepare a concentrated solution of ethenesulfonic acid in a suitable solvent (e.g., chloroform, dichloromethane).[8] A fixed liquid cell with CaF₂ windows can be used, but acidic solutions should be avoided as they can damage the windows.[8]

-

-

Data Acquisition:

-

Instrument: A standard FT-IR spectrometer.

-

Parameters: Record the spectrum over a typical range of 4000-400 cm⁻¹. A background spectrum of the empty cell or solvent should be acquired and subtracted from the sample spectrum. A resolution of 4 cm⁻¹ and an accumulation of 16-32 scans are generally sufficient.

-

General Analytical Workflow for NMR and FT-IR Spectroscopy.

Chemical Reactivity and Applications

Reactivity

The chemical reactivity of ethenesulfonic acid is characterized by the properties of both the sulfonic acid group and the vinyl group.

-

Acidity: As a strong acid, it readily donates its proton to bases. This property makes it a useful acid catalyst in various organic reactions, such as esterifications and alkylations.[4][9][10]

-

Reactions of the Sulfonyl Group: The sulfonyl group can undergo reactions typical of sulfonic acids. For instance, it can be converted to the corresponding sulfonyl chloride (ethanesulfonyl chloride) by reacting with reagents like thionyl chloride or phosphorus pentachloride.[11][12][13] Ethanesulfonyl chloride is a valuable intermediate for introducing the ethanesulfonyl group into other molecules.

-

Reactions of the Vinyl Group: The carbon-carbon double bond in ethenesulfonic acid is electron-deficient due to the electron-withdrawing nature of the sulfonyl group. This makes it susceptible to nucleophilic addition reactions. For example, it can react with nucleophiles like ammonia and amines.[14] The vinyl group also allows ethenesulfonic acid to undergo polymerization reactions to form poly(this compound), a polyelectrolyte with various industrial applications.[14][15][16][17]

Role in Drug Development

Sulfonated molecules and compounds containing sulfonyl groups play a significant role in drug design and development.[1][18][19][20] The sulfonic acid moiety can improve the aqueous solubility and pharmacokinetic properties of drug candidates.[21] Ethenesulfonic acid and its derivatives can serve as building blocks for the synthesis of complex pharmaceutical compounds.

While specific signaling pathways directly modulated by ethenesulfonic acid itself are not extensively documented in publicly available literature, compounds containing the sulfonate or sulfonamide functional group are known to interact with a wide range of biological targets. For instance, many kinase inhibitors, a major class of cancer therapeutics, incorporate sulfonyl or related groups in their structures.[3][22][23][24][25] These groups can form crucial hydrogen bonds and other interactions within the ATP-binding pocket of kinases, contributing to their inhibitory activity.

Conceptual role of sulfonate-containing drugs in kinase inhibition.

Safety and Handling

Ethenesulfonic acid is a corrosive substance that can cause severe skin burns and eye damage.[26][27][28][29] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[27][28] Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of vapors.[27] In case of contact, immediately flush the affected area with plenty of water and seek medical attention.[29] Store ethenesulfonic acid in a cool, dry, and well-ventilated place in a tightly sealed container.[27]

Conclusion

Ethenesulfonic acid is a versatile chemical with a rich chemistry that makes it a valuable tool in both industrial and research settings. Its strong acidity, coupled with the reactivity of its vinyl group, allows for a wide range of chemical transformations. For researchers and professionals in drug development, an understanding of the properties and handling of ethenesulfonic acid and its derivatives is crucial for the synthesis of novel therapeutic agents. Further research into the specific biological activities of ethenesulfonic acid derivatives is likely to uncover new opportunities for their application in medicine.

References

- 1. mdpi.com [mdpi.com]

- 2. Ethanesulfonic acid - Wikipedia [en.wikipedia.org]

- 3. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The preparation of ethanesulfonic acid_Chemicalbook [chemicalbook.com]

- 5. cif.iastate.edu [cif.iastate.edu]

- 6. How to make an NMR sample [chem.ch.huji.ac.il]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 9. nbinno.com [nbinno.com]

- 10. Methane Sulphonic Acid is Green Catalyst in Organic Synthesis – Oriental Journal of Chemistry [orientjchem.org]

- 11. Sciencemadness Discussion Board - Ethane Sulfonyl Chloride Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. Ethanesulfonyl chloride | C2H5ClO2S | CID 11667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. SODIUM VINYL SULPHONATE - Ataman Kimya [atamanchemicals.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 20. ajchem-b.com [ajchem-b.com]

- 21. ETHANESULFONIC ACID SODIUM SALT - Ataman Kimya [atamanchemicals.com]

- 22. mskcc.org [mskcc.org]

- 23. researchgate.net [researchgate.net]

- 24. Drug–Drug Interaction Liabilities with BTK Inhibitor TL-895 - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Inhibitors of the sphingosine kinase pathway as potential therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. fishersci.com [fishersci.com]

- 27. azytus.com [azytus.com]

- 28. datasheets.scbt.com [datasheets.scbt.com]

- 29. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to Vinylsulfonic Acid (CAS 1184-84-5) for Researchers and Drug Development Professionals

An Introduction to a Versatile Monomer

Vinylsulfonic acid (VSA), with the CAS number 1184-84-5, is the simplest unsaturated sulfonic acid, presenting as a colorless to pale yellow liquid.[1][2] Its chemical structure, featuring both a reactive vinyl group and a strongly acidic sulfonic acid moiety, makes it a highly versatile monomer and chemical intermediate.[1][3] This guide provides a comprehensive overview of its properties, synthesis, polymerization, and applications, with a particular focus on its relevance to the pharmaceutical and biomedical fields.

Core Properties and Spectroscopic Data

This compound is a water-soluble liquid characterized by its high reactivity and strong acidic nature.[1][3] Its properties are crucial for its application in various chemical syntheses and polymerization processes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1184-84-5 | [1][4] |

| Molecular Formula | C₂H₄O₃S | [1][4] |

| Molecular Weight | 108.11 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Boiling Point | 128 °C (at 1.29 hPa) | [2] |

| Specific Gravity | 1.40 (at 20°C) | [5] |

| Refractive Index | 1.45 | [5] |

| Solubility | Highly soluble in water | [1][3] |

| Purity | Typically >97.0% | [1][6] |

Table 2: Spectroscopic Data for the Characterization of this compound and its Polymers

| Technique | Feature | Chemical Shift / Wavenumber | Assignment | Reference(s) |

| ¹H-NMR | Poly(this compound) | 4.2 - 2.9 ppm | -CH₂-CH(SO₃Na)- (backbone) | [1] |

| Poly(this compound) | 2.9 - 1.4 ppm | -CH₂-CH(SO₃Na)- (backbone) | [1] | |

| ¹³C-NMR | Poly(this compound) | 63.21 ppm | Carbon attached to sulfonic acid group | [5][7] |

| FTIR | Poly(this compound) | 1288 cm⁻¹ | Asymmetric stretching of SO₂ | [5][7] |

| Poly(this compound) | 1149 cm⁻¹ | Symmetric stretching of SO₂ | [5][7] | |

| ESR | VSA polymerization | Strong signal | Propagating carbon radical of VSA | [1] |

Synthesis of this compound: Experimental Protocols

The industrial production of this compound is primarily achieved through two main routes: the alkaline hydrolysis of carbyl sulfate (B86663) and the sulfochlorination of chloroethane.[1] A laboratory-scale synthesis via the dehydration of isethionic acid is also documented.[1]

Protocol 1: Alkaline Hydrolysis of Carbyl Sulfate

This is the most common industrial method.[2] It involves the hydrolysis of carbyl sulfate (1,3,2-dioxathiolane-2,2-dioxide) followed by acidification.

Methodology:

-

Hydrolysis: Carbyl sulfate is hydrolyzed in an aqueous alkaline medium, such as a solution of calcium hydroxide.[2] This reaction is highly exothermic (reaction enthalpy: -1,675 kJ/kg), requiring strict control of temperature (below 50°C) and pH (between 9 and 11) to prevent premature polymerization.[1][2]

-

Acidification: The resulting solution of calcium vinyl sulfonate is then acidified with a strong acid, typically sulfuric acid.[2]

-

Purification: The poorly soluble calcium sulfate precipitate is removed by filtration. The aqueous solution of this compound can be further purified by thin-film distillation under vacuum to minimize decomposition and polymerization.[1]

Caption: Workflow for the industrial synthesis of this compound.

Protocol 2: Sulfochlorination of Chloroethane

This multi-step process offers an alternative route to this compound.[1]

Methodology:

-

Sulfochlorination: Chloroethane is reacted with sulfur dioxide and chlorine to yield β-chloroethylsulfonyl chloride.[1]

-

Dehydrohalogenation: The β-chloroethylsulfonyl chloride undergoes elimination of hydrogen chloride to form vinylsulfonyl chloride.[1]

-

Hydrolysis: The final step is the hydrolysis of vinylsulfonyl chloride to produce this compound.[1]

References

- 1. This compound Reagent|High-Purity [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Chemically Cross-Linked Poly(acrylic-co-vinylsulfonic) Acid Hydrogel for the Delivery of Isosorbide Mononitrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 1184-84-5: this compound | CymitQuimica [cymitquimica.com]

- 5. Synthesis of hydrogels based on sterculia gum-co-poly(vinyl pyrrolidone)-co-poly(vinyl sulfonic acid) for wound dressing and drug-delivery applications - RSC Sustainability (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of hydrogels based on sterculia gum- co -poly(vinyl pyrrolidone)- co -poly(vinyl sulfonic acid) for wound dressing and drug-delivery applica ... - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00273C [pubs.rsc.org]

Synthesis of Vinylsulfonic Acid via Carbyl Sulfate Hydrolysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of vinylsulfonic acid, a pivotal monomer in the production of a wide range of functional polymers, through the alkaline hydrolysis of carbyl sulfate (B86663). This methodology is a cornerstone of industrial this compound production, valued for its high yield and efficiency. This document provides a comprehensive overview of the process, including detailed experimental protocols, quantitative data, and a visualization of the reaction pathways and workflows.

Process Overview

The industrial synthesis of this compound from carbyl sulfate is a two-stage process.[1] The first stage involves the alkaline hydrolysis of carbyl sulfate (1,3,2-dioxathiolane 2,2-dioxide) to form a vinyl sulfonate salt.[1] This reaction is highly exothermic, with a reaction enthalpy of -1,675 kJ/kg, necessitating stringent control over temperature and pH to prevent unwanted side reactions and ensure product purity.[1] Common bases used for this hydrolysis are sodium hydroxide (B78521) and calcium hydroxide.[2]

The second stage involves the acidification of the vinyl sulfonate salt to yield the final product, this compound.[1] This can be achieved through the addition of a strong acid, such as sulfuric acid, or by using a strongly acidic ion-exchange resin.[2][3]

Reaction Mechanism

The alkaline hydrolysis of carbyl sulfate to vinyl sulfonate proceeds through a concerted elimination (E2) mechanism. The hydroxide ion acts as a base, abstracting a proton from the carbon atom beta to the sulfate group. Simultaneously, the C-O bond cleaves, and the sulfate ring opens, leading to the formation of the vinyl sulfonate anion and water.

References

Preparation of Vinylsulfonic Acid by Dehydration of Isethionic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinylsulfonic acid is a valuable monomer in the synthesis of polymers with applications ranging from electronics to fuel cells. One established, albeit less common on an industrial scale, method for its preparation is the dehydration of isethionic acid. This technical guide provides an in-depth exploration of this synthetic route, detailing the reaction conditions, experimental protocols, and underlying chemical principles. The information presented is intended to serve as a comprehensive resource for laboratory-scale synthesis and process understanding.

Introduction

This compound (CH₂=CHSO₃H) is the simplest unsaturated sulfonic acid and a key building block for various functional polymers. Its high reactivity, stemming from the activated carbon-carbon double bond, allows for its participation in numerous polymerization and addition reactions. While several industrial processes for this compound production exist, the dehydration of isethionic acid represents a direct and historically significant synthetic pathway.[1] This method, however, is often noted as being less suitable for large-scale industrial application due to the substantial quantities of dehydrating agents required and the challenges associated with their disposal.[2][3][4]

This guide focuses on two primary approaches for the dehydration of isethionic acid: thermal dehydration under vacuum and dehydration using a chemical agent, specifically phosphorus pentoxide.

Reaction Mechanism and Principles

The dehydration of isethionic acid to form this compound is an elimination reaction. The general mechanism for alcohol dehydration, which proceeds via either an E1 or E2 pathway, provides a useful analogy. In the context of isethionic acid, the hydroxyl group is converted into a good leaving group, followed by the removal of a proton from the adjacent carbon, resulting in the formation of a double bond.

When a strong dehydrating agent like phosphorus pentoxide (P₄O₁₀) is used, it facilitates the removal of a water molecule. The phosphorus pentoxide reacts with the water produced, driving the equilibrium of the reaction towards the formation of this compound.[5] The reaction with phosphorus pentoxide converts the hydroxyl group into a phosphate (B84403) ester, which is an excellent leaving group.

Experimental Protocols

The following protocols are based on established laboratory procedures.[6]

Method 1: Thermal Dehydration of Isethionic Acid

This method relies on heat and reduced pressure to drive the dehydration reaction without the use of a chemical dehydrating agent.

Experimental Procedure:

-

Anhydrous isethionic acid is placed in a distillation apparatus suitable for vacuum distillation.

-

The apparatus is evacuated to a pressure below 3 mm of Hg.

-

The reaction vessel is heated to a temperature range of 200°C to 250°C.

-

As the this compound is formed, it is continuously distilled off and collected in a cooled receiver.

Method 2: Dehydration of Isethionic Acid using Phosphorus Pentoxide

This method employs phosphorus pentoxide as a potent dehydrating agent to facilitate the reaction at a lower temperature.

Experimental Procedure:

-

In a reaction vessel equipped for cooling and subsequent vacuum distillation, 252 parts by weight of isethionic acid (approximately 2 moles) are introduced.

-

With cooling to maintain the temperature below 100°C, 142 parts by weight of phosphorus pentoxide (approximately 1 mole) are gradually added to the isethionic acid.

-

Once the addition is complete, the resulting solution is heated in a vacuum distillation apparatus to 250°C under a pressure of 0.8 mm of Hg.

-

The distillation is continued until the temperature of the reaction mixture reaches 233°C.

-

The crude distillate is collected and can be further purified by redistillation.

Data Presentation

The following tables summarize the quantitative data from the described experimental protocols.

| Parameter | Method 1: Thermal Dehydration | Method 2: Dehydration with P₂O₅ |

| Reactants | Isethionic Acid | Isethionic Acid, Phosphorus Pentoxide |

| Reactant Ratio (molar) | - | ~2:1 (Isethionic Acid : P₂O₅) |

| Temperature | 200 - 250 °C | up to 250 °C |

| Pressure | < 3 mm Hg | 0.8 mm Hg |

| Yield (Theoretical) | Not specified | 66% (after redistillation) |

Table 1: Reaction Conditions for the Dehydration of Isethionic Acid.[6]

| Distillation Stage | Pressure | Boiling Point Range |

| Redistillation | 0.5 mm Hg | 100 - 105 °C |

Table 2: Purification of this compound by Redistillation.[6]

Visualizations

Reaction Pathway

Caption: Dehydration of Isethionic Acid to this compound.

Experimental Workflow: Dehydration with Phosphorus Pentoxide

Caption: Workflow for this compound Synthesis via Dehydration.

Conclusion

The dehydration of isethionic acid provides a direct laboratory-scale route to this compound. While the use of phosphorus pentoxide improves the yield, both thermal and chemically-mediated methods require careful control of temperature and pressure. The information and protocols detailed in this guide offer a solid foundation for researchers and professionals seeking to synthesize and understand the properties of this compound. For larger-scale production, alternative synthetic routes are generally favored due to process and environmental considerations.

References

- 1. Isethionic acid - Wikipedia [en.wikipedia.org]

- 2. US8299294B2 - Process for producing vinyl sulfonic acid - Google Patents [patents.google.com]

- 3. EP2128131A1 - Process for producing this compound - Google Patents [patents.google.com]

- 4. VINYL SULFONIC ACID 30% - Ataman Kimya [atamanchemicals.com]

- 5. echemi.com [echemi.com]

- 6. US2597696A - Preparation of ethylenesulfonic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Stability and Storage of Vinylsulfonic Acid Monomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for vinylsulfonic acid (VSA), a highly reactive monomer pivotal in the synthesis of anionic polymers and copolymers. Due to its propensity for polymerization and sensitivity to environmental factors, strict adherence to proper handling and storage protocols is critical to maintain its purity and reactivity.

Executive Summary

This compound is a colorless to pale yellow, water-soluble liquid characterized by a reactive carbon-carbon double bond and a strongly acidic sulfonate group.[1][2] Its primary stability concerns are spontaneous polymerization and degradation, which can be initiated by heat, light, and the presence of contaminants.[3] Optimal stability is achieved through refrigerated storage in the absence of light, under an inert atmosphere, and with the addition of a suitable polymerization inhibitor. This guide details the factors influencing VSA stability, provides recommended storage and handling procedures, and outlines experimental protocols for stability assessment.

Factors Influencing this compound Stability

The stability of this compound monomer is primarily influenced by temperature, light, pH, and the presence of oxygen or other contaminants.

2.1 Thermal Stability this compound is sensitive to heat, which can accelerate the rate of spontaneous polymerization. The manufacturing process, which involves the highly exothermic hydrolysis of carbyl sulfate, requires precise temperature control to prevent premature polymerization.[1] While specific decomposition temperature data for the monomer is not readily available in public literature, a study on the thermal degradation of poly(this compound) using Thermogravimetric Analysis (TGA) coupled with Fourier Transform Infrared Spectroscopy (TGA/FTIR) revealed that the polymer degradation begins around 150°C.[4] It is crucial to store the monomer at refrigerated temperatures to minimize the risk of thermal initiation of polymerization.

2.2 Light Sensitivity Exposure to light, particularly UV radiation, can initiate free-radical polymerization of this compound.[5] Therefore, it is imperative to store the monomer in opaque or amber containers to protect it from light.

2.3 pH and Acidity The stability of the VSA macroradical, a key intermediate in polymerization, is higher in acidic media.[5] This suggests that maintaining an acidic environment can be favorable for controlled polymerization processes. However, the influence of pH on the long-term storage stability of the unpolymerized monomer requires careful consideration, as highly acidic or basic conditions can potentially catalyze hydrolytic degradation pathways, although specific data on this is limited.

2.4 Polymerization Inhibitors To prevent spontaneous polymerization during transport and storage, commercial this compound solutions are typically stabilized with a polymerization inhibitor. Monomethyl ether hydroquinone (B1673460) (MEHQ) is a commonly used inhibitor, often at a concentration of 100 ppm. The effectiveness of the inhibitor is dependent on the presence of a small amount of oxygen.

Recommended Storage and Handling Conditions

To ensure the long-term stability and quality of this compound monomer, the following storage and handling conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerated (0-10°C)[3] | Minimizes the rate of spontaneous polymerization and thermal degradation. |

| Light | Store in opaque or amber containers[3] | Prevents initiation of photopolymerization. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen, argon) | Reduces the risk of oxidation and side reactions. |

| Container | Tightly sealed, original container | Prevents contamination and evaporation. |

| Incompatible Materials | Strong oxidizing agents[6] | To prevent vigorous and potentially hazardous reactions. |

Handling Precautions:

-

Exercise normal care when handling.[6]

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid contact with skin and eyes. VSA is corrosive and can cause severe skin burns and eye damage.[3]

Experimental Protocols for Stability Assessment

The following are example protocols for assessing the stability of this compound monomer. These should be adapted and validated for specific laboratory conditions and equipment.

4.1 Protocol for Monitoring VSA Concentration by Titration

This method determines the purity of this compound by measuring its acid value through neutralization titration.[7] A decrease in the acid value over time under specific storage conditions indicates degradation or polymerization of the monomer.

Materials:

-

This compound sample

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Phenolphthalein (B1677637) indicator solution

-

Deionized water

-

Burette, flasks, pipettes

Procedure:

-

Accurately weigh approximately 1.0 g of the this compound solution into a 250 mL Erlenmeyer flask.

-

Add 50 mL of deionized water and 2-3 drops of phenolphthalein indicator.

-

Titrate the solution with standardized 0.1 M NaOH until a persistent pink color is observed.

-

Record the volume of NaOH used.

-

Calculate the purity of the this compound using the following formula: Purity (%) = (V × M × EW) / (W × 10) Where:

-

V = Volume of NaOH used (mL)

-

M = Molarity of NaOH solution

-

EW = Equivalent weight of this compound (108.11 g/mol )

-

W = Weight of the sample (g)

-

4.2 Protocol for Detection of Polymer Formation by Viscometry

An increase in the viscosity of the this compound solution over time is a direct indication of polymer formation.

Materials:

-

This compound samples from stability study

-

Calibrated viscometer (e.g., Ubbelohde or Cannon-Fenske)

-

Constant temperature water bath

Procedure:

-

Equilibrate the viscometer and the this compound sample to a constant temperature (e.g., 25°C) in the water bath.

-

Load the viscometer with a precise volume of the VSA solution.

-

Measure the efflux time of the solution between the two calibration marks.

-

Repeat the measurement at least three times and calculate the average efflux time.

-

Calculate the kinematic viscosity. An increase in viscosity over the duration of the stability study indicates polymerization.

4.3 Protocol for Identification of Decomposition Products by GC-MS

This protocol is designed to identify volatile and semi-volatile degradation products that may form during the storage of this compound.

Materials:

-

Aged this compound sample

-

Gas chromatograph-mass spectrometer (GC-MS) system

-

Appropriate GC column (e.g., polar-phase column for acidic compounds)

-

Syringe for sample injection

Procedure:

-

Prepare the aged VSA sample for injection. This may involve dilution or derivatization depending on the expected byproducts and the GC-MS system's capabilities.

-

Set up the GC-MS with an appropriate temperature program for the oven, injector, and detector.

-

Inject a known volume of the prepared sample into the GC.

-

Acquire the mass spectra of the separated components.

-

Identify the potential decomposition products by comparing the obtained mass spectra with a spectral library (e.g., NIST).

Visual Representation of Stability Workflow

The following diagram illustrates the key considerations and workflow for ensuring the stability of this compound monomer from receipt to use.

Caption: Workflow for this compound Stability Management.

Potential Decomposition Pathways and Products

While specific studies on the decomposition of this compound monomer are limited, potential degradation pathways can be inferred from its chemical structure and the degradation of similar compounds.

-

Polymerization: The most significant "decomposition" pathway is polymerization, leading to the formation of poly(this compound). This can be initiated by heat, light, or radical species.

-

Decarboxylation/Desulfonation: Under harsh thermal stress, cleavage of the carbon-sulfur bond could potentially occur, leading to the evolution of sulfur dioxide (SO₂) and the formation of ethylene (B1197577) or other hydrocarbon species.[4]

-

Oxidation: In the presence of oxygen and/or oxidizing agents, the vinyl group is susceptible to oxidation, which could lead to the formation of aldehydes, carboxylic acids, or other oxygenated species.

Further research using techniques like GC-MS would be necessary to definitively identify and quantify the specific decomposition products under various stress conditions.

Conclusion

The stability of this compound monomer is paramount for its successful use in research and development. By understanding the factors that influence its stability and adhering to strict storage and handling protocols, researchers can ensure the integrity and reactivity of this important chemical building block. The implementation of a routine stability monitoring program, utilizing the experimental protocols outlined in this guide, is strongly recommended to verify the quality of the monomer over time.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. VINYL SULFONIC ACID 25% - Ataman Kimya [atamanchemicals.com]

- 3. This compound Reagent|High-Purity [benchchem.com]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. ema.europa.eu [ema.europa.eu]

- 7. US8299294B2 - Process for producing vinyl sulfonic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Free Radical Polymerization Mechanism of Vinylsulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the free radical polymerization of vinylsulfonic acid (VSA), a monomer of significant interest for the synthesis of polysulfonates with applications ranging from ion-exchange resins to polymer electrolyte membranes in fuel cells.[1][2] This document details the core mechanism, experimental protocols, and quantitative data associated with VSA polymerization, tailored for professionals in research and development.

Core Mechanism of Free Radical Polymerization of this compound

The free radical polymerization of this compound proceeds via a classic chain-growth mechanism involving three key stages: initiation, propagation, and termination. The highly acidic sulfonic acid group plays a significant role in the polymerization kinetics and the properties of the resulting polymer, poly(this compound) (PVS).

Initiation

The process begins with the generation of free radicals from an initiator molecule. Common initiators for VSA polymerization include azo compounds, such as 2,2′-azobis(2-methylpropanediamine) dihydrochloride (B599025), as well as peroxides and redox systems.[1][3] The initiator thermally decomposes or reacts to form primary radicals (I•), which then attack the vinyl group of a VSA monomer to form a monomer radical.

-

Initiator Decomposition: I-I → 2 I•

-

Monomer Activation: I• + CH₂=CH(SO₃H) → I-CH₂-C•H(SO₃H)

Electron Spin Resonance (ESR) spectroscopy has been used to confirm the presence of the propagating carbon radical of VSA during polymerization.[1][4][5]

Propagation

The newly formed monomer radical rapidly adds to successive VSA monomer units, extending the polymer chain. This step is highly exothermic.

I-CH₂-C•H(SO₃H) + n[CH₂=CH(SO₃H)] → I-[CH₂-CH(SO₃H)]ₙ-CH₂-C•H(SO₃H)

The stability of the propagating macroradical is influenced by the reaction medium, particularly the pH. In acidic media, hydrogen bonding between VSA molecules is thought to enhance the stability of the macroradicals, leading to higher conversion rates.[1][6]

Termination

The growth of the polymer chain is terminated by the reaction of two growing macroradicals. The primary termination mechanisms are combination (coupling) and disproportionation.[7][8]

-

Combination: Two growing chains join to form a single, longer polymer chain. I-[CH₂-CH(SO₃H)]ₙ-CH₂-C•H(SO₃H) + I-[CH₂-CH(SO₃H)]ₘ-CH₂-C•H(SO₃H) → I-[CH₂-CH(SO₃H)]ₙ-CH₂-CH(SO₃H)-CH(SO₃H)-CH₂-[CH(SO₃H)-CH₂]ₘ-I

-

Disproportionation: One macroradical abstracts a hydrogen atom from another, resulting in two polymer chains, one saturated and one with a terminal double bond. I-[CH₂-CH(SO₃H)]ₙ-CH₂-C•H(SO₃H) + I-[CH₂-CH(SO₃H)]ₘ-CH₂-C•H(SO₃H) → I-[CH₂-CH(SO₃H)]ₙ-CH₂-CH₂(SO₃H) + I-[CH₂-CH(SO₃H)]ₘ-CH=CH(SO₃H)

The predominant termination mechanism can be influenced by the monomer structure and polymerization temperature.[9]

Visualization of the Polymerization Pathway

The following diagram illustrates the key steps in the free radical polymerization of this compound.

Caption: Free radical polymerization mechanism of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data reported in the literature for the polymerization of VSA and the properties of PVS.

Table 1: Polymerization Conversion of VSA at Different pH Values

| pH | Conversion (%) | Reference |

| 0.01 | High | --INVALID-LINK--[6] |

| 2 | High | --INVALID-LINK--[6] |

| 4 | Moderate | --INVALID-LINK--[6] |

| 6.5 | Low | --INVALID-LINK--[6] |

| 12 | Minimum | --INVALID-LINK--[6] |

| Note: The original study indicates a clear trend, but specific percentage values were not available in the initial search results. |

Table 2: Properties of Poly(this compound) (PVS)

| Property | Value | Reference |

| Molecular Weight (Mw) | ~4.0 x 10⁴ g/mol | --INVALID-LINK--[1][5] |

| ~2300 g/mol (by MALDI-TOF) | --INVALID-LINK--[6] | |

| ~6000 g/mol (for P(VSANa) by ¹H-NMR) | --INVALID-LINK--[6] | |

| Ion-Exchange Capacity | 9.2 meq/g | --INVALID-LINK--[1][5] |

| Hammett Acid Function | 0.74 (in water) | --INVALID-LINK--[1][5] |

| Ionic Conductivity | 0.04–0.11 S·cm⁻¹ | --INVALID-LINK--[1][5] |

| Proton Conductivity (hydrated) | 10⁻¹ S·cm⁻¹ | --INVALID-LINK--[1][5] |

| Proton Conductivity (non-humidified) | 10⁻³–10⁻⁶ S·cm⁻¹ | --INVALID-LINK--[1][5] |

Experimental Protocols

The following provides a generalized, yet detailed, methodology for the aqueous free radical polymerization of this compound based on cited literature.

Materials

-

Monomer: this compound (VSA), aqueous solution (e.g., 30 wt%).

-

Initiator: 2,2′-azobis(2-methylpropanediamine) dihydrochloride (or other suitable water-soluble initiator).

-

Solvent: Deionized water.

-

pH Adjustment: Hydrochloric acid or sodium hydroxide (B78521) solutions for pH modification.

-

Precipitating Agent: Methanol (B129727), ethanol, or other suitable organic solvents.[6]

-

Inert Gas: Nitrogen or Argon.

Polymerization Procedure

-

Reaction Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, a thermometer, and a nitrogen/argon inlet.

-

Monomer Solution Preparation: An aqueous solution of this compound is prepared at the desired concentration. The pH of the solution is adjusted using HCl or NaOH.

-

Degassing: The monomer solution is purged with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can inhibit free radical polymerization.

-

Initiator Addition: The desired amount of the water-soluble initiator is added to the reaction mixture.

-

Polymerization: The reaction mixture is heated to the desired temperature (e.g., 50 °C) and stirred continuously for a specified duration (e.g., 24-50 hours).[1][6]

-

Polymer Isolation: After the reaction is complete, the viscous polymer solution is cooled to room temperature. The poly(this compound) is precipitated by pouring the aqueous solution into a non-solvent such as methanol or ethanol.

-

Purification: The precipitated polymer is collected by filtration, washed with the precipitating solvent to remove unreacted monomer and initiator, and then dried under vacuum at an elevated temperature (e.g., 50 °C) to a constant weight.[6]

Characterization

The resulting poly(this compound) can be characterized by various techniques:

-

Molecular Weight: Gel Permeation Chromatography (GPC), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry, and ¹H-NMR spectroscopy.[1][6]

-

Chemical Structure: Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C).[1][6]

-

Thermal Properties: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1][6]

Workflow and Logical Relationships

The following diagram illustrates the workflow from experimental design to polymer characterization.

Caption: Experimental workflow for VSA polymerization.

This guide provides a foundational understanding of the free radical polymerization of this compound. For more specific applications, further optimization of reaction conditions and in-depth characterization will be necessary. The provided references serve as a starting point for more detailed investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. waseda.elsevierpure.com [waseda.elsevierpure.com]

- 5. VINYL SULFONIC ACID 30% - Ataman Kimya [atamanchemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. pslc.ws [pslc.ws]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. yunus.hacettepe.edu.tr [yunus.hacettepe.edu.tr]

Solubility of Vinylsulfonic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinylsulfonic acid (VSA), the simplest unsaturated sulfonic acid, is a reactive monomer used in the synthesis of a wide range of polymers with applications in electronics, as ion-exchange resins, and in the pharmaceutical industry. Its high water solubility is a well-documented characteristic.[1][2][3][4][5][6][7][8] However, for its application in organic synthesis, polymer modification, and formulation development, a thorough understanding of its solubility in organic solvents is crucial. This technical guide provides a summary of the available data on the solubility of this compound in various organic solvents, details experimental protocols for solubility determination, and presents a generalized workflow for such assessments.

Core Concepts in Solubility

The solubility of a substance is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. "Like dissolves like" is a fundamental principle, suggesting that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[9] this compound, with its highly polar sulfonic acid group, is anticipated to be more soluble in polar organic solvents.

Miscibility is a term used when two liquids are completely soluble in each other at all proportions, forming a single phase.[9]

Solubility of this compound: Data Summary

Quantitative data on the solubility of this compound in a broad range of organic solvents is not extensively reported in publicly available literature. However, based on the general properties of sulfonic acids and some indirect evidence, a qualitative assessment can be made. Sulfonic acids are generally soluble in polar organic solvents.

One source indicates that the sodium salt of this compound is slightly soluble in methanol.[10] Furthermore, the use of N,N-dimethylformamide (DMF) as a solvent for the photopolymerization of this compound suggests its solubility in this solvent.[11]

For other common organic solvents, the solubility is not explicitly stated. The following table summarizes the expected qualitative solubility based on the polar nature of this compound.

| Solvent | Chemical Formula | Polarity | Expected Solubility of this compound |

| Water | H₂O | High | Highly Soluble[1][2][3][4][5][6][7][8] |

| Methanol | CH₃OH | High | Likely Soluble |

| Ethanol | C₂H₅OH | High | Likely Soluble |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | High | Likely Soluble |

| Dimethylformamide (DMF) | (CH₃)₂NCH | High | Soluble[11] |

| Acetone | (CH₃)₂CO | Medium | Moderately Soluble to Soluble |

| Tetrahydrofuran (THF) | C₄H₈O | Medium | Sparingly Soluble to Moderately Soluble |

Note: This table is a qualitative guide. Experimental verification is necessary for precise solubility determination for specific applications.

Experimental Protocols for Solubility Determination

The determination of the solubility of a liquid like this compound in an organic solvent can be performed using several established methods. The following is a generalized protocol for the visual determination of miscibility and a more quantitative approach for determining solubility limits.

Visual Miscibility Assessment

This method provides a quick, qualitative assessment of whether two liquids are miscible.

Materials:

-

This compound

-

Organic solvent of interest

-

Graduated cylinders or volumetric pipettes

-

Test tubes with stoppers

-

Vortex mixer or shaker

Procedure:

-

In a clean, dry test tube, add a specific volume (e.g., 2 mL) of the organic solvent.

-

To the same test tube, add an equal volume of this compound.

-

Stopper the test tube and vortex or shake vigorously for 1-2 minutes.

-

Allow the mixture to stand and observe.

-

Miscible: A single, clear liquid phase is observed.

-

Immiscible: Two distinct layers are formed.

-

Partially Miscible: The solution appears cloudy or forms an emulsion that may or may not separate over time.

-

-

Repeat the experiment with varying volume ratios of this compound and the solvent to observe the miscibility at different concentrations.

Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This method determines the saturation solubility of this compound in a solvent at a specific temperature.

Materials:

-

This compound

-

Organic solvent of interest

-

Analytical balance

-

Vials with sealed caps

-

Constant temperature bath or incubator

-

Syringe filters (chemically compatible with the solvent and VSA)

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer, or titration setup)

Procedure:

-

Add a known volume of the organic solvent to several vials.

-

To each vial, add an excess amount of this compound. The presence of a separate, undissolved phase of this compound should be visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature bath and agitate (e.g., using a shaker) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, stop the agitation and allow the vials to rest in the temperature bath for a sufficient time for the undissolved this compound to settle.

-

Carefully withdraw a sample from the clear, supernatant liquid phase using a syringe.

-

Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved micro-droplets.

-

Determine the mass of the collected filtrate.

-

Dilute the filtrate with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

-

Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method.

-

Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor. The solubility is typically expressed in g/100 g of solvent or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of a liquid solute in a solvent.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage. It is also sensitive to heat and light.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[12][13] Work should be conducted in a well-ventilated area, such as a fume hood.[12]

Storage: this compound should be stored in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[12] It should be kept in a tightly sealed, corrosion-resistant container. Some suppliers recommend refrigerated storage (0-10°C).[3]

Conclusion

While quantitative solubility data for this compound in many organic solvents remains to be extensively published, its polar nature suggests good solubility in polar organic solvents like DMF and alcohols, and potentially lower solubility in less polar solvents. For drug development and other research applications requiring precise solubility information, experimental determination is essential. The protocols and workflow provided in this guide offer a robust framework for conducting such assessments in a safe and accurate manner.

References

- 1. VINYL SULFONIC ACID 30% AVRUPA - Ataman Kimya [atamanchemicals.com]

- 2. VINYL SULFONIC ACID - Ataman Kimya [atamanchemicals.com]

- 3. This compound Reagent|High-Purity [benchchem.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. atamankimya.com [atamankimya.com]

- 6. CAS 1184-84-5: this compound | CymitQuimica [cymitquimica.com]

- 7. VINYL SULFONIC ACID 25% - Ataman Kimya [atamanchemicals.com]

- 8. VINYL SULFONIC ACID 30% - Ataman Kimya [atamanchemicals.com]

- 9. Solvent Miscibility Table [sigmaaldrich.com]

- 10. This compound Sodium salt [chembk.com]

- 11. This compound - Ataman Kimya [atamanchemicals.com]

- 12. finoric.us [finoric.us]

- 13. scribd.com [scribd.com]

spectroscopic analysis of vinylsulfonic acid (NMR, FTIR, Raman)

For Immediate Release

This technical guide provides an in-depth analysis of vinylsulfonic acid (VSA) using key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize VSA in their work. This compound, the simplest unsaturated sulfonic acid, is a pivotal monomer in the synthesis of a variety of polymers and functional materials due to its reactive vinyl group and the presence of the strongly acidic sulfonate group. A thorough understanding of its spectroscopic characteristics is essential for quality control, reaction monitoring, and structural elucidation of its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound and its polymers.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by signals from the vinyl protons. Due to the electron-withdrawing nature of the sulfonyl group, these protons are deshielded and appear at relatively high chemical shifts.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the carbon framework of the molecule. The vinyl carbons of VSA are observed at distinct chemical shifts. For poly(this compound) (PVSA), the spectrum shows broader signals corresponding to the polymer backbone. A peak around 63.21 ppm is attributed to the carbon atom attached to the sulfonic acid group, while a signal at approximately 43.29 ppm corresponds to the methylene (B1212753) carbon in the polymer backbone.

Table 1: NMR Spectroscopic Data for this compound and Poly(this compound)

| Compound | Technique | Solvent | Chemical Shift (δ) ppm | Assignment |

| This compound | ¹H NMR (Predicted) | D₂O | 6.35 (dd) | =CH-SO₃H |

| 6.05 (d) | H₂C= (trans) | |||

| 5.65 (d) | H₂C= (cis) | |||

| Poly(this compound) | ¹H NMR | D₂O | 4.2 - 2.9 (broad) | -CH₂-CH(SO₃Na)- (polymer backbone) |

| 2.9 - 1.4 (broad) | -CH₂-CH(SO₃Na)- (polymer backbone) | |||

| Poly(this compound) | ¹³C NMR | D₂O | 60 - 50 (broad) | -CH(SO₃Na)- (polymer backbone) |

| 38 - 28 (broad) | -CH₂- (polymer backbone) |

Note: Predicted ¹H NMR data for this compound is sourced from publicly available databases.

Vibrational Spectroscopy: FTIR and Raman

Vibrational spectroscopy provides insights into the functional groups and bonding within this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound (or its sodium salt) is dominated by strong absorptions from the sulfonate group. The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly prominent.

Raman Spectroscopy

Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. The C=C stretching of the vinyl group is typically a strong band in the Raman spectrum. A characteristic band for the SO₃²⁻ group has been observed at 1052 cm⁻¹ during the polymerization of VSA.[1]

Table 2: Vibrational Spectroscopic Data for this compound Sodium Salt and Poly(this compound)

| Compound | Technique | Wavenumber (cm⁻¹) | Assignment |

| This compound Sodium Salt | FTIR | ~1640 | C=C stretch |

| 1180 | S=O asymmetric stretch | ||

| 1047 | SO₃⁻ out-of-plane vibration | ||

| 959 | C=C out-of-plane unfolding | ||

| Poly(this compound) | FTIR | 1288 | SO₂ asymmetric stretch |

| 1149 | SO₂ symmetric stretch | ||

| Poly(this compound) | Raman | 1052 | SO₃²⁻ symmetric stretch |

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality spectroscopic data. Below are generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

Caption: Workflow for NMR spectroscopic analysis.

FTIR Spectroscopy

Caption: Workflow for FTIR spectroscopic analysis using ATR.

Raman Spectroscopy

Caption: Workflow for Raman spectroscopic analysis.

Conclusion

The spectroscopic analysis of this compound by NMR, FTIR, and Raman techniques provides a comprehensive understanding of its chemical structure. The vinyl group and the sulfonate moiety present distinct and identifiable signals, allowing for straightforward characterization. This technical guide serves as a foundational resource for scientists and researchers, enabling accurate identification, purity assessment, and structural analysis of this compound and its derivatives in various applications.

References

An In-depth Technical Guide to the Thermal Degradation Profile of Polyvinylsulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal degradation profile of polyvinylsulfonic acid (PVSA), a polymer of significant interest in various scientific and industrial fields, including biomedical applications and drug delivery systems. Understanding the thermal stability and decomposition pathways of PVSA is crucial for defining its processing parameters, predicting its performance at elevated temperatures, and ensuring its safety and efficacy in final applications. This document details the multi-stage degradation process, the chemical species evolved, and the analytical techniques used for its characterization.

Core Concepts: Thermal Degradation of Polythis compound

The thermal degradation of polythis compound is a complex process that occurs in multiple stages, primarily investigated through thermogravimetric analysis (TGA), often coupled with Fourier-transform infrared spectroscopy (TGA-FTIR) to identify the evolved gaseous products. The degradation profile is characterized by the sequential loss of water, the scission of the sulfonic acid group, and the subsequent breakdown of the polymer backbone.

The sodium salt of polythis compound (PVSANa) exhibits a different degradation profile due to the higher thermal stability of the sulfonate salt compared to the free acid. The degradation of PVSANa generally occurs at higher temperatures.

Quantitative Data Presentation

The thermal degradation of PVSA and its sodium salt can be summarized by the following quantitative data obtained from thermogravimetric analysis under an inert atmosphere.

| Polymer | Degradation Stage | Temperature Range (°C) | Peak Decomposition Temperature (°C) | Mass Loss (%) | Evolved Products |

| Polythis compound (PVSA) | 1: Dehydration | 70 - 150 | ~125 | 5 - 10 | Water (H₂O) |

| 2: Desulfonation | 150 - 300 | ~200 | ~50 | Sulfur Dioxide (SO₂), Water (H₂O) | |

| 3: Backbone Decomposition | 300 - 500 | ~400 | ~20 | Ethylene (C₂H₄), Methane (CH₄), Carbon Monoxide (CO), Carbonyl Sulfide (COS) | |

| Poly(sodium vinylsulfonate) (PVSANa) | 1: Initial Water Loss | 200 - 350 | - | ~5 | Water (H₂O) |

| 2: Desulfonation & Initial Backbone Decomposition | 350 - 400 | ~400 | - | Sulfur Dioxide (SO₂), Ethylene (C₂H₄) | |

| 3: Main Decomposition | 400 - 570 | ~500 | ~40 | Ethylene (C₂H₄), Carbon Monoxide (CO), Carbonyl Sulfide (COS) |

Note: The exact temperatures and mass loss percentages can vary depending on the experimental conditions such as heating rate and atmosphere.

Experimental Protocols

Detailed methodologies are critical for the reproducible analysis of the thermal degradation of PVSA. The following are key experimental protocols.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition stages of PVSA by measuring mass loss as a function of temperature.

Instrumentation: A thermogravimetric analyzer capable of controlled heating in an inert atmosphere.

Methodology:

-

Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed and placed in an inert sample pan (e.g., alumina (B75360) or platinum).

-

Instrument Setup: The TGA is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to ensure a non-oxidative environment.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 or 20 °C/min).

-

Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset and peak temperatures of degradation stages and the percentage of mass loss at each stage.

TGA Coupled with Fourier-Transform Infrared Spectroscopy (TGA-FTIR)

Objective: To identify the gaseous products evolved during the thermal degradation of PVSA.

Instrumentation: A TGA instrument interfaced with an FTIR spectrometer via a heated transfer line and gas cell.

Methodology:

-

The TGA protocol is followed as described above.

-

The evolved gases from the TGA furnace are continuously transferred through a heated transfer line (typically maintained at 200-250 °C to prevent condensation) to a gas cell within the FTIR spectrometer.

-

FTIR spectra of the evolved gases are collected at regular intervals throughout the TGA experiment.

-

The obtained spectra are analyzed by comparing them with reference spectral libraries to identify the chemical composition of the evolved gases at different temperatures.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Objective: To separate and identify the volatile and semi-volatile organic compounds produced during the pyrolysis of PVSA.

Instrumentation: A pyrolysis unit directly coupled to a gas chromatograph-mass spectrometer system.

Methodology:

-

Sample Preparation: A very small amount of the polymer sample (typically in the microgram range) is placed in a pyrolysis sample holder.

-

Pyrolysis: The sample is rapidly heated to a specific pyrolysis temperature (e.g., 500-700 °C) in an inert atmosphere (e.g., helium). This rapid heating causes the polymer to fragment into smaller, volatile molecules.

-

Gas Chromatography (GC): The pyrolysis products are swept into the GC column by a carrier gas. The compounds are separated based on their boiling points and interactions with the stationary phase of the column.

-

Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern for each compound, allowing for its identification.

-

Data Analysis: The chromatogram shows the separated pyrolysis products, and the mass spectrum of each peak is used to identify the individual compounds by comparison with mass spectral libraries.

Mandatory Visualization

The following diagrams illustrate the key processes involved in the analysis of the thermal degradation of polythis compound.

Caption: Experimental workflow for determining the thermal degradation profile of PVSA.

Caption: Simplified thermal degradation pathway of polythis compound.

In-Depth Technical Guide: Health and Safety Considerations for Handling Vinylsulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety considerations essential for the safe handling and use of vinylsulfonic acid in a laboratory and drug development setting. The information presented is based on available safety data and standardized testing protocols.

Physicochemical Properties and Hazard Classification

This compound (CH₂=CHSO₃H) is the simplest unsaturated sulfonic acid. It is a reactive, colorless, and water-soluble liquid, though it may appear yellow or red in commercial preparations.[1] Its high reactivity is attributed to the carbon-carbon double bond.[1][2]

GHS Hazard Classification:

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Corrosive to metals | Category 1 | H290: May be corrosive to metals |

| Skin corrosion/irritation | Category 1B | H314: Causes severe skin burns and eye damage |

| Serious eye damage/eye irritation | Category 1 | H318: Causes serious eye damage |

Source: PubChem[3]

Toxicological Data

Quantitative toxicological data for this compound is limited. Most available data pertains to its sodium salt, which may not fully represent the corrosive nature of the free acid.

Acute Toxicity:

| Substance | Route | Species | Value | Reference |

| Sodium Vinylsulfonate | Oral | Rat | LD50 > 15000 mg/kg | Thermo Fisher Scientific[4] |

| Sodium Vinylsulfonate | Dermal | Rat | LD50 > 2000 mg/kg | Thermo Fisher Scientific[4] |

Skin and Eye Irritation:

Experimental Protocols for Safety Assessment

Standardized OECD (Organisation for Economic Co-operation and Development) guidelines are followed to assess the safety of chemicals. The following sections detail the methodologies for key toxicological endpoints.

Acute Toxicity Testing

Experimental Workflow for Acute Oral, Dermal, and Inhalation Toxicity Studies

Caption: Workflow for Acute Toxicity Testing.

-

Acute Oral Toxicity (OECD 420, 423, or 425): These guidelines involve the administration of the test substance by oral gavage to fasted animals, typically rats. Animals are observed for mortality, clinical signs of toxicity, and changes in body weight over a 14-day period. At the end of the study, a gross necropsy is performed.

-

Acute Dermal Toxicity (OECD 402): The substance is applied to a shaved area of the skin of animals (e.g., rats or rabbits) under an occlusive dressing for 24 hours. Observations for mortality, skin reactions, and systemic signs of toxicity are conducted for 14 days, followed by a gross necropsy.

-